molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0

[1,2]Oxazolo[3,4-C]quinoline

Cat. No.: B11913159
CAS No.: 232-94-0
M. Wt: 170.17 g/mol
InChI Key: PPWRLAMDBATQMH-UHFFFAOYSA-N
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Description

Isoxazolo[3,4-c]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes an isoxazole ring and a quinoline ring. The unique structural features of isoxazolo[3,4-c]quinoline contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazolo[3,4-c]quinoline can be synthesized through various synthetic routes. One common method involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (TBN) as the radical initiator and source of N–O. This method forms new C–N, C–C, and C–O bonds via sequence nitration and annulation in a one-pot process .

Industrial Production Methods: While specific industrial production methods for isoxazolo[3,4-c]quinoline are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of metal-free conditions and broad substrate scope further enhances its feasibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[3,4-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, can yield a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline and isoxazole derivatives, each with distinct biological and chemical properties.

Scientific Research Applications

Isoxazolo[3,4-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, as a TDP2 inhibitor, it selectively inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making cancer cells more susceptible to chemotherapeutic agents.

Comparison with Similar Compounds

Uniqueness: Isoxazolo[3,4-c]quinoline stands out due to its fused isoxazole and quinoline rings, which confer unique biological activities and chemical properties. Its ability to inhibit TDP2 selectively at sub-micromolar concentrations highlights its potential as a therapeutic agent .

Properties

CAS No.

232-94-0

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2]oxazolo[3,4-c]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H

InChI Key

PPWRLAMDBATQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CON=C3C=N2

Origin of Product

United States

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